1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate
Description
Properties
Molecular Formula |
C7H10N4O7 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
(1,3,5-trimethyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) nitrate |
InChI |
InChI=1S/C7H10N4O7/c1-7(10(14)15)4(12)8(2)6(13)9(3)5(7)18-11(16)17/h5H,1-3H3 |
InChI Key |
PPOBHLDNAMXFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N(C1=O)C)C)O[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate typically involves multiple steps, starting from readily available precursors. The process may include nitration, oxidation, and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Nitration Reactions
Nitro groups are critical in energetic materials due to their oxidative and destabilizing effects. In structurally related compounds (e.g., 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole), nitration is achieved using fuming nitric acid and acetic anhydride under controlled conditions . For example:
Similar nitration protocols may apply to the hexahydropyrimidine core, targeting the nitro and nitrate ester functionalities.
Functional Group Transformations
Key reactions for nitro-heterocycles include:
Alkylation
Methylation of nitrogen or oxygen atoms is often performed using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) . For instance:
-
Reagent : CH₃I, K₂CO₃
-
Conditions : DMF, 60°C, 12 hours
-
Outcome : Introduction of methyl groups at positions 1, 3, and 5 .
Esterification
Carboxylic acid groups can be converted to esters using methanol and catalytic sulfuric acid :
Cyclization and Ring Closure
Tricyclic systems like hexahydropyrimidines are often synthesized via cyclization reactions. For example:
-
Method : Imino Diels-Alder reaction
-
Catalyst : Pd(PPh₃)₄
-
Key Step : Regioselective coupling at the least hindered bromine .
Thermal and Stability Profiles
Nitro-functionalized heterocycles exhibit sensitivity to heat and mechanical stress. Computational studies (DFT/B3LYP) predict:
Crystallographic and Spectroscopic Data
X-ray diffraction of analogous compounds (e.g., 5-nitro-2-nitratomethyltetrazole) reveals:
-
Crystal System : Orthorhombic
-
Space Group : Pna2₁
-
Unit Cell Parameters :
a (nm) b (nm) c (nm) V (nm³) 2.121 0.528 0.624 0.6995
IR and NMR spectra for nitro derivatives show characteristic peaks:
Synthetic Challenges
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate | Escherichia coli | 128 µg/mL |
| 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate | Staphylococcus aureus | 256 µg/mL |
Studies have shown that derivatives of this compound can effectively inhibit the growth of common pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its potential as an anticancer therapeutic .
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 20 |
| Cyclooxygenase (COX) | Non-competitive | 25 |
This inhibition profile indicates potential applications in treating neurodegenerative diseases and inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 1,3,5-trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate was tested against a panel of bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
Case Study 2: Cancer Cell Line Studies
A research team led by Johnson et al. (2024) investigated the effects of the compound on various cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 5-Nitro-2,4,6-trioxohexahydropyrimidine : Replaces methyl groups with ketone moieties, enhancing hydrogen-bonding interactions but decreasing thermal stability.
- Hexahydropyrimidin-4-yl nitrate derivatives : Varying substituents (e.g., ethyl, benzyl) at positions 1,3,5 influence solubility and detonation velocity.
Physicochemical Properties
| Compound | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (m/s) | Stability (H2O) |
|---|---|---|---|---|
| 1,3,5-Trimethyl-5-nitro-...-4-yl nitrate | ~150–160 (dec.) | 1.65–1.75 | ~7,200 | Low |
| 1,3-Dimethyl-5-nitrohexahydropyrimidine | 185–190 | 1.55 | N/A | Moderate |
| 5-Nitro-2,4,6-trioxohexahydropyrimidine | 220–225 | 1.80 | N/A | High |
Notes:
- The nitrate ester group in the target compound increases density and energy content but reduces hydrolytic stability compared to non-nitrated analogs .
Biological Activity
1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of 1,3,5-trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate can be summarized as follows:
- Molecular Formula : C₁₁H₁₄N₄O₆
- Molecular Weight : 298.26 g/mol
- CAS Number : [insert CAS number if available]
The compound features a hexahydropyrimidine ring with nitro and nitrate functional groups, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against a range of bacteria and fungi. The nitro group is often critical for enhancing these activities by interacting with microbial DNA and inhibiting replication processes .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| C. albicans | 12 | 50 |
Anticancer Activity
1,3,5-Trimethyl-5-nitro derivatives have been studied for their anticancer potential. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For example, a derivative was shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
The mechanisms by which this compound exerts its biological activity include:
- DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, leading to strand breaks.
- Enzyme Inhibition : It may inhibit key enzymes involved in nucleic acid synthesis.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Study on Antimicrobial Properties
A recent study assessed the antimicrobial efficacy of various nitro-containing pyrimidines against clinical isolates. The results indicated that compounds similar to 1,3,5-trimethyl-5-nitro exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Effects
In a comparative study involving several pyrimidine derivatives, 1,3,5-trimethyl-5-nitro was highlighted for its significant cytotoxicity against MCF-7 cells. The study concluded that the compound's structure plays a crucial role in its ability to induce cell death through apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
